molecular formula C15H11ClN2O2 B1316941 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid CAS No. 126861-66-3

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

Cat. No.: B1316941
CAS No.: 126861-66-3
M. Wt: 286.71 g/mol
InChI Key: AVOXZQVCIJTFOM-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid (CAS 126861-66-3) is a valuable chemical intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure is based on the indazole heterocycle, a scaffold recognized for its diverse pharmacological potential . This specific derivative serves as a key precursor in the synthesis of compounds designed to act as potent and selective antagonists of the serotonin 3 (5-HT3) receptor . Furthermore, contemporary structure-activity relationship (SAR) studies highlight the critical importance of the indazole-3-carboxamide regiochemistry for producing potent Calcium-Release Activated Calcium (CRAC) channel blockers . Research indicates that the 3-carboxamide derivative of this compound demonstrates sub-µM IC50 values for inhibiting calcium influx and stabilizing mast cells, whereas its reverse amide isomer is inactive, underscoring the essential nature of this specific molecular configuration for biological activity . CRAC channel modulation is a promising therapeutic strategy for investigating the treatment of autoimmune disorders and inflammatory diseases . Researchers utilize this compound to explore new immune modulators and to further investigate the structure-activity relationships of indazole-based molecules in various biochemical pathways. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOXZQVCIJTFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with indazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indazole, including 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, exhibit potent antitumor properties. A study demonstrated that certain indazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Indazole derivatives have been evaluated for their antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against pathogens such as Escherichia coli and Candida albicans. In comparative studies, some derivatives were found to be more effective than traditional antibiotics like metronidazole .

Neurological Disorders Treatment

The compound has been investigated for its potential in treating neurological disorders. Indazole derivatives are known to interact with nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. The pharmacological activity of these compounds suggests they could serve as agonists or partial agonists for therapeutic interventions in such disorders .

Synthetic Pathways

The synthesis of this compound involves several steps, starting from commercially available precursors such as phenylhydrazine and benzaldehyde. A novel method allows for the preparation of this compound via a diazonium-free route, enhancing safety and scalability for pharmaceutical applications .

Reaction Conditions

Optimization studies have revealed that the use of specific solvents and reaction conditions can significantly impact yield and purity. For instance, acetonitrile has been identified as an effective solvent for reactions involving indazoles, yielding high-quality products suitable for further biological testing .

Biological Evaluation

A comprehensive study evaluated various 2H-indazole derivatives against intestinal pathogens, revealing that certain compounds exhibited superior activity compared to existing treatments. For example, one derivative was found to be 12.8 times more active than metronidazole against Giardia intestinalis.

CompoundActivity Against Giardia intestinalisActivity Against Candida albicans
This compoundHighModerate
MetronidazoleLowLow

Clinical Implications

The implications of these findings extend to clinical applications where indazole derivatives could provide alternative treatment options for resistant infections or conditions with limited therapeutic options. The ongoing research into the pharmacodynamics and pharmacokinetics of these compounds is critical for their advancement into clinical use .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic Acid

  • Structure : Differs by having two chlorine atoms on the benzyl group (2,4-dichloro vs. 4-chloro).
  • Properties : Higher molecular weight and lipophilicity due to the additional chlorine. Boiling point is 562.2°C, vapor pressure 0.0±1.6 mmHg at 25°C, and density 1.5 g/cm³ .
  • Implications : Increased halogenation may enhance binding to hydrophobic targets but could reduce solubility.

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic Acid

  • Structure : Substitutes chlorine with fluorine at the para position.
  • Properties : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic distribution and metabolic stability compared to the chloro analog .

Table 1: Substituent Halogen Variants

Compound CAS Number Halogen Substituent Key Property Differences
2-(4-Chlorobenzyl)-2H-indazole-3-COOH 920019-75-6 4-Cl Baseline for comparison
2-(2,4-Dichlorobenzyl)-2H-indazole-3-COOH 41354-03-4 2,4-Cl Higher boiling point (562.2°C)
2-(4-Fluorobenzyl)-2H-indazole-3-COOH 1316224-92-6 4-F Likely improved metabolic stability

Positional Isomerism (1H vs. 2H Indazole Derivatives)

1-(4-Chlorobenzyl)-1H-indazole-3-carboxylic Acid

  • Structure : Benzyl group at the 1-position instead of the 2-position.
  • Similarity : Structural similarity score of 0.95 to the target compound .

Core Heterocycle Variations

6-Chloro-3-[1-(4-Chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic Acid

  • Structure : Replaces indazole with indole and introduces an imidazole ring.
  • Properties : Larger molecular weight (C25H17Cl2N3O2) and additional functional groups may enhance interactions with proteins or nucleic acids .

2-(4-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

  • Structure : Pyridazine core instead of indazole.
  • Properties : The pyridazine ring’s reduced aromaticity could influence solubility and reactivity .

Table 2: Heterocycle Variants

Compound Core Structure Key Functional Groups Potential Applications
2-(4-Chlorobenzyl)-2H-indazole-3-COOH Indazole Chlorobenzyl, carboxylic acid Agrochemical metabolites
6-Chloro-3-[...]-1H-indole-2-COOH Indole/imidazole Chlorobenzyl, imidazole Pharmaceutical targeting
2-(4-Chlorobenzyl)-3-oxo-pyridazine-4-COOH Pyridazine Oxo group, carboxylic acid Intermediate in drug synthesis

Biological Activity

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention due to its significant biological activity, particularly as a selective antagonist of serotonin 3 (5-HT₃) receptors. This compound's unique structure, which includes a chlorobenzyl group attached to an indazole framework, contributes to its pharmacological potential. The molecular formula is C15H11ClN2O2, and it features a carboxylic acid functional group that enhances its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically the 5-HT₃ subtype. By selectively antagonizing these receptors, the compound can modulate neurotransmitter systems, which is beneficial in treating conditions such as anxiety and nausea. This receptor antagonism allows for therapeutic effects without significant adverse effects typically associated with non-selective agents.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Study 1: Antagonistic Effects on Serotonin Receptors

In a study examining the pharmacological profile of this compound, researchers found that it effectively inhibited the binding of serotonin to the 5-HT₃ receptor with an IC50 value indicative of high potency. This suggests its potential utility in treating anxiety disorders where serotonin modulation is crucial.

Study 2: Anticandidal Evaluation

A related study focused on the anticandidal properties of indazole derivatives, demonstrating that certain structural modifications could enhance activity against Candida albicans. Although specific data for this compound were not provided, the findings support ongoing research into its antifungal applications .

Study 3: Antimicrobial Potential

Research into the broader class of indazole derivatives has indicated promising antibacterial activity. For instance, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting the need for further exploration into this compound's antimicrobial capabilities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other indazole derivatives:

Compound NameStructure FeaturesUnique Properties
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acidContains dichlorobenzyl groupEnhanced potency as an antagonist
2-(Chlorobenzyl)-2H-indazole-3-carboxylic acidChlorobenzyl without para substitutionDifferent receptor selectivity
1H-Indazole-3-carboxylic acidLacks substitution on benzene ringServes as a precursor for various derivatives

This table illustrates how structural variations influence biological activity and receptor selectivity within the indazole class.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeKey Evidence
Benzylation4-Chlorobenzyl chloride, NaOAc, AcOH60–75%
CyclizationDMF/AcOH mixture, reflux70–85%
OxidationPd/C, H₂, or HCl hydrolysis80–90%

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
A combination of analytical techniques is critical:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm, broad) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀ClN₂O₂: m/z 293.0352) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: What strategies address low yields in the cyclization step during synthesis?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduced reaction time (30 mins vs. 5 hours) and higher yields (up to 90%) .

Note : Contradictory evidence exists on the efficacy of sodium acetate vs. potassium carbonate as bases; systematic screening is recommended .

Advanced: How do structural modifications at the indazole ring influence bioactivity?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and binding affinity to targets like p53-MDM2 .
    • Benzyl Position : The 4-chloro substitution on the benzyl group improves lipophilicity (logP ~2.8), critical for membrane permeability .
  • Case Study : Replacing the indazole ring with quinoline (as in PSI-697) reduced P-selectin binding by 50%, highlighting the indazole scaffold’s importance .

Q. Table 2: Bioactivity vs. Substituent Modifications

ModificationTargetIC₅₀ (μM)Evidence
4-Cl-Benzylp53-MDM20.12
2,4-DiCl-BenzylNMDA Receptor1.4
Unsubstituted BenzylP-Selectin>10

Advanced: What mechanistic insights explain contradictory reactivity in analogous compounds?

Answer:
Discrepancies in reactivity (e.g., cyclization efficiency) may arise from:

  • Steric Effects : Bulkier substituents (e.g., isopropyl groups) hinder ring closure, reducing yields by 20–30% .
  • Electronic Effects : Electron-deficient indazole rings (due to Cl substituents) accelerate electrophilic aromatic substitution but may deactivate nucleophilic sites .
  • Solvent Polarity : Higher polarity (e.g., DMF vs. toluene) stabilizes transition states in cyclization, improving yields .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure (amber vials) to avoid photodegradation .
  • Humidity Control : Use desiccants (silica gel) to mitigate hygroscopicity .

Advanced: How can computational methods guide the design of derivatives?

Answer:

  • Docking Studies : Predict binding modes to targets like MDM2 using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Correlate logP values (calculated via HPLC) with cellular uptake efficiency (R² > 0.85) .
  • DFT Calculations : Optimize geometries for synthesis (e.g., intramolecular H-bonding in cyclization steps) .

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